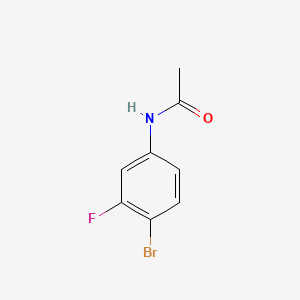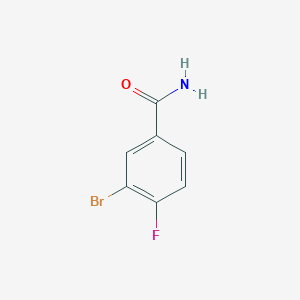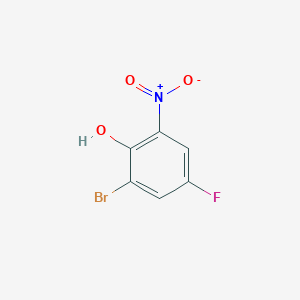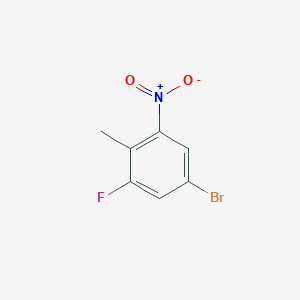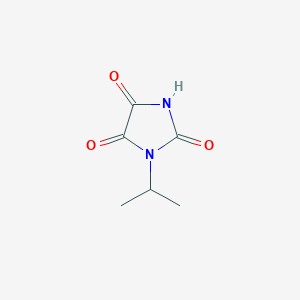
1-Isopropylimidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropylimidazolidine-2,4,5-trione, also known as 1-IPMT, is a heterocyclic compound with a five-membered ring structure containing an imidazolidine group. It is an organic compound with a molecular formula of C4H7N3O2. 1-IPMT has been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Inhibition des enzymes cholinergiques
La 1-Isopropylimidazolidine-2,4,5-trione a été trouvée comme étant un inhibiteur très actif de l'acétylcholinestérase et de la butyrylcholinestérase . Ces enzymes jouent un rôle crucial dans le système nerveux, et leur inhibition peut avoir des effets significatifs sur la fonction neurologique. Cela fait de la this compound un candidat potentiel pour le développement de médicaments pour les troubles neurologiques .
Inhibition de la réparation de l'ADN
Ce composé a montré des résultats prometteurs dans l'inhibition de l'enzyme de réparation de l'ADN tyrosyl-ADN phosphodiestérase 1 . Cette enzyme joue un rôle essentiel dans la réparation des dommages à l'ADN, et son inhibition peut potentiellement augmenter l'efficacité des thérapies anticancéreuses qui agissent en endommageant l'ADN .
Études de cytotoxicité
La this compound a été étudiée pour ses effets cytotoxiques sur la lignée cellulaire de glioblastome SNB19 . Comprendre les effets cytotoxiques de ce composé peut fournir des informations précieuses sur son utilisation potentielle dans le traitement du cancer .
Synthèse de nouveaux composés
La this compound peut être utilisée dans la synthèse de nouveaux composés. Par exemple, elle a été utilisée dans la synthèse de nouveaux dérivés des acides abiétique et déhydroabiétique . Ces nouveaux composés peuvent avoir une large gamme d'applications potentielles dans divers domaines de recherche .
Études de lipophilie
La lipophilie de la this compound et de ses dérivés a été étudiée . Comprendre la lipophilie d'un composé est important car elle peut influencer son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme .
Études de relation structure-activité
La this compound a été utilisée dans des études de relation structure-activité . Ces études sont cruciales dans la découverte et le développement de médicaments car elles aident à comprendre comment la structure d'un composé influence son activité biologique .
Safety and Hazards
Mécanisme D'action
Target of Action
Imidazoles, a class of compounds to which it belongs, are known to interact with a variety of biological targets
Mode of Action
Imidazoles, in general, are known for their diverse range of applications, including pharmaceuticals and agrochemicals . The interaction of 1-Isopropylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazoles are known to play a role in various biochemical processes
Result of Action
It’s worth noting that certain imidazolidine-2,4,5-triones have been found to inhibit the dna repair enzyme tyrosyl-dna phosphodiesterase 1 in submicromolar concentrations
Analyse Biochimique
Biochemical Properties
1-Isopropylimidazolidine-2,4,5-trione plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides to diols, which are less active biologically. By inhibiting sEH, this compound can modulate the levels of epoxides and diols, thereby influencing various physiological processes . The compound interacts with the active site of sEH, forming stable complexes that prevent the enzyme from catalyzing its usual reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell signaling pathways by modulating the levels of epoxides, which are known to act as signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of sEH by this compound can result in increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects . These changes can impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of epoxides to diols. The compound forms hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex . This inhibition can lead to changes in the levels of various signaling molecules, thereby affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of soluble epoxide hydrolase, resulting in prolonged changes in cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the compound’s toxicity outweighs its therapeutic benefits. Careful dosage optimization is essential for its potential use in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxides. It interacts with soluble epoxide hydrolase, inhibiting its activity and thereby affecting the conversion of epoxides to diols . This inhibition can alter the metabolic flux of various signaling molecules, leading to changes in metabolite levels. The compound’s effects on metabolic pathways are closely linked to its role as an sEH inhibitor.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Once inside the cells, it can accumulate in specific tissues, particularly those with high levels of soluble epoxide hydrolase activity.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase. The compound’s localization is influenced by its hydrophobic properties and its ability to bind to specific proteins . This subcellular localization is crucial for its inhibitory effects on sEH and its subsequent impact on cellular functions.
Propriétés
IUPAC Name |
1-propan-2-ylimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)8-5(10)4(9)7-6(8)11/h3H,1-2H3,(H,7,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXXKZIYJDTIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368814 |
Source


|
| Record name | 1-isopropylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40408-39-7 |
Source


|
| Record name | 1-isopropylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




